molecular formula C12H15ClO2 B14746214 2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane CAS No. 5406-51-9

2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane

Cat. No.: B14746214
CAS No.: 5406-51-9
M. Wt: 226.70 g/mol
InChI Key: LGLXKHMWGXNJNF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

    Reduction: Formation of 4-chlorophenylmethanol or 4-chlorotoluene.

    Substitution: Formation of 4-methoxyphenyl derivatives or other substituted phenyl compounds.

Scientific Research Applications

2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4,6-dimethyl-1,3-dioxane: shares similarities with other dioxane derivatives and chlorophenyl compounds.

    4-Chlorophenyl-1,3-dioxane: A similar compound with a different substitution pattern on the dioxane ring.

    4,6-Dimethyl-1,3-dioxane: Lacks the chlorophenyl group but has similar structural features.

Uniqueness

The presence of both the 4-chlorophenyl group and the 4,6-dimethyl substitution on the dioxane ring makes this compound unique. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

5406-51-9

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,6-dimethyl-1,3-dioxane

InChI

InChI=1S/C12H15ClO2/c1-8-7-9(2)15-12(14-8)10-3-5-11(13)6-4-10/h3-6,8-9,12H,7H2,1-2H3

InChI Key

LGLXKHMWGXNJNF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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